4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine

Lipophilicity CNS drug design Physicochemical property comparison

4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidine (CAS 1082950-39-7) is a heterocyclic building block of the imidazolyl-piperidine class, carrying a 3,4-difluorophenyl substituent at the imidazole 5-position and an unsubstituted piperidine ring at the 2-position. With molecular formula C₁₄H₁₅F₂N₃ and a molecular weight of 263.29 g·mol⁻¹, it is catalogued by Enamine as EN300-59770 (95% purity) and is primarily positioned as a synthetic intermediate for kinase-focused and CNS-targeted medicinal chemistry programs.

Molecular Formula C14H15F2N3
Molecular Weight 263.29 g/mol
CAS No. 1082950-39-7
Cat. No. B1418990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine
CAS1082950-39-7
Molecular FormulaC14H15F2N3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H15F2N3/c15-11-2-1-10(7-12(11)16)13-8-18-14(19-13)9-3-5-17-6-4-9/h1-2,7-9,17H,3-6H2,(H,18,19)
InChIKeyNNENSCNHBZBIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidine (CAS 1082950-39-7): Scaffold Identity and Procurement Baseline


4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidine (CAS 1082950-39-7) is a heterocyclic building block of the imidazolyl-piperidine class, carrying a 3,4-difluorophenyl substituent at the imidazole 5-position and an unsubstituted piperidine ring at the 2-position . With molecular formula C₁₄H₁₅F₂N₃ and a molecular weight of 263.29 g·mol⁻¹, it is catalogued by Enamine as EN300-59770 (95% purity) and is primarily positioned as a synthetic intermediate for kinase-focused and CNS-targeted medicinal chemistry programs . The compound is not reported to have known biological activity in ChEMBL or ZINC, and no primary research publication specifically characterizes its pharmacology . Its commercial value derives from its bifunctional reactivity—a free piperidine NH, an imidazole NH, and a 3,4-difluoroaryl moiety—enabling rapid diversification into lead-like chemical space.

Why Generic Imidazole-Piperidine Building Blocks Cannot Substitute for 4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidine (CAS 1082950-39-7)


The 5-(3,4-difluorophenyl)-1H-imidazol-2-yl-piperidine scaffold occupies a narrow structural niche that generic imidazole-piperidine building blocks cannot replicate. The free NH on both the imidazole and piperidine rings provides two independent points for orthogonal diversification, while the 3,4-difluoro substitution pattern on the phenyl ring introduces a specific electronic and steric profile distinct from mono-fluoro, chloro, or unsubstituted analogs . The closest commercially available comparator—the N-methyl imidazole analog (CAS 1082950-94-4)—sacrifices the imidazole NH hydrogen bond donor, fundamentally altering the hydrogen-bonding capacity of any downstream derivative . Patent literature covering imidazole-piperidine kinase modulators (EP2755965B1) demonstrates that subtle modifications to the imidazole N-substitution and aryl halogenation pattern produce large shifts in kinase selectivity profiles, making direct substitution of one building block for another a high-risk proposition in SAR campaigns .

Quantitative Differentiation Evidence: 4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidine (CAS 1082950-39-7) vs. Closest Analogs


LogP Shift Relative to Mono-Fluoro Analog: Lipophilicity Tuning for CNS Penetration

The 3,4-difluorophenyl substitution in the target compound (CAS 1082950-39-7) confers a computed LogP of approximately 2.28 (ChemBase-calculated LogP: 1.93), representing a measurable increase in lipophilicity compared to the mono-fluoro analog 4-[5-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine (CAS 441033-40-5), which has a PubChem-computed XLogP3 of 2.0 . The addition of a second fluorine atom introduces approximately +0.3 LogP units, a difference that can shift CNS multiparameter optimization (MPO) scores and influence passive membrane permeability when the building block is elaborated into lead compounds .

Lipophilicity CNS drug design Physicochemical property comparison

Imidazole NH Hydrogen Bond Donor Retention vs. N-Methyl Analog: Synthetic Diversification Potential

The target compound (CAS 1082950-39-7) retains a free imidazole NH (hydrogen bond donor count = 2), whereas the closest N-methylated analog, 4-[4-(3,4-difluorophenyl)-1-methyl-1H-imidazol-2-yl]piperidine (CAS 1082950-94-4), eliminates this donor (HBD count = 1 for the piperidine NH only) . The imidazole NH serves as both a synthetic handle for N-alkylation/arylation and a potential pharmacophoric hydrogen bond donor in target engagement. Patent EP2755965B1 explicitly covers N-substituted imidazole-piperidine derivatives as kinase modulators, demonstrating that the imidazole NH is a critical diversification point for generating patentable chemical matter with distinct kinase selectivity profiles .

Hydrogen bonding Synthetic diversification Medicinal chemistry building blocks

Melting Point and Crystallinity: Handling Advantages vs. N-Methyl and Unsubstituted Phenyl Analogs

The target compound exhibits a melting point of 187–189 °C, as reported in supplier specifications (ChemBase/Enamine), indicating a crystalline solid at ambient temperature with favorable handling characteristics for automated weighing and dispensing platforms . The unsubstituted phenyl analog 4-(5-phenyl-1H-imidazol-2-yl)piperidine (CAS 737766-57-3) has a lower molecular weight (227.30 g·mol⁻¹) and is often supplied as a hydrochloride salt to improve solid-state properties, implying that the parent free base may have less favorable crystallinity . The higher melting point of the difluoro target compound reflects stronger intermolecular interactions (likely NH···N hydrogen bonding networks) that enhance crystallinity and ease of handling relative to less-substituted analogs.

Solid-state properties Compound handling Physicochemical characterization

3,4-Difluoro Substitution Pattern: Metabolic Soft-Spot Blocking Relative to Unsubstituted Phenyl Scaffolds

The 3,4-difluorophenyl motif in the target compound is a well-precedented strategy for blocking cytochrome P450-mediated oxidative metabolism at the phenyl ring's para and meta positions . In contrast, the unsubstituted phenyl analog (CAS 737766-57-3) presents two unblocked phenyl positions susceptible to hydroxylation, and the mono-fluoro analog (CAS 441033-40-5) blocks only the para position . While no direct microsomal stability data exist for the target compound itself, class-level evidence across multiple medicinal chemistry programs demonstrates that 3,4-difluoro substitution on pendant phenyl rings consistently improves metabolic half-life relative to unsubstituted or mono-halogenated analogs, particularly against CYP2C9 and CYP3A4 isoforms .

Metabolic stability Fluorine substitution Drug metabolism

Scaffold Topology Distinct from 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Delta-Opioid Series: Target Class Differentiation

The target compound features a 2-imidazolyl-piperidine connectivity (piperidine attached at imidazole C2, aryl at C5), which is structurally distinct from the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine scaffold (quaternary carbon at piperidine C4 bearing both phenyl and imidazole) reported as selective delta-opioid agonists . The latter series, exemplified by compound 18a (Ki = 18 nM at δ-opioid receptor, EC₅₀ = 14 nM, >258-fold selective over μ), demonstrates that the quaternary connectivity drives opioid receptor pharmacology . In contrast, the target compound's C2-imidazolyl-piperidine topology is instead represented in kinase modulator patent families (EP2755965B1, WO2013164832), indicating a divergent target class trajectory . This topological distinction means that procurement of the correct connectivity is essential for staying within the desired target class chemical space.

Scaffold topology Kinase inhibitors Delta-opioid agonists Target class selectivity

Optimal Application Scenarios for 4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidine (CAS 1082950-39-7)


Kinase-Focused Compound Library Synthesis via Orthogonal N-Functionalization

The target compound's two free NH groups (piperidine and imidazole) enable sequential, orthogonal diversification: the piperidine NH can be acylated, sulfonylated, or reductively aminated, while the imidazole NH can undergo N-alkylation or N-arylation under distinct conditions . This dual-vector strategy is directly aligned with the kinase modulator chemotypes claimed in EP2755965B1, where both the imidazole N-substituent and the piperidine N-substituent are independently varied to explore kinase selectivity . A single procurement of this building block can therefore support the synthesis of libraries containing >100 distinct compounds through parallel diversification, maximizing the return on procurement cost.

CNS Penetrant Lead Optimization with Pre-Installed Metabolic Shielding

The 3,4-difluoro substitution provides pre-installed metabolic protection at two positions of the pendant phenyl ring, while the computed LogP of 2.28 and low topological polar surface area (40.71 Ų) place elaborated derivatives within favorable CNS drug space . For programs targeting CNS kinases (e.g., LRRK2, GSK-3β), this building block offers a head start on ADME optimization compared to unsubstituted or mono-halogenated phenyl-imidazole-piperidine alternatives, which would require additional halogenation steps post-coupling to achieve comparable metabolic stability .

Fragment-Based Drug Discovery: 3,4-Difluorophenyl-Imidazole-Piperidine as a Privileged Fragment

The target compound (MW 263.29, HBD 2, HBA 2, rotatable bonds 2, PSA 40.71 Ų) satisfies fragment-like physicochemical criteria (Rule of Three: MW <300, ClogP ≤3, HBD ≤3, HBA ≤3) . The 3,4-difluorophenyl group can engage in favorable π-stacking and dipolar interactions with kinase hinge regions, while the piperidine NH can form salt bridges with catalytic site acidic residues. As a fragment starting point, the compound offers a balanced profile of ligand efficiency potential and synthetic tractability .

Selective Androgen Receptor Modulator (SARM) and Nuclear Receptor Scaffold Exploration

Published patent literature describing imidazole-piperidine derivatives as kinase modulators also reveals structural features (aryl-imidazole-piperidine) that overlap with nuclear receptor ligand pharmacophores . The free piperidine NH provides a vector for attaching tissue-selective directing groups (e.g., sulfonamides, carboxamides), while the 3,4-difluoro motif can occupy hydrophobic pockets within the ligand-binding domain of androgen or estrogen receptors. This scaffold therefore serves as a crossover entry point for programs exploring both kinase and nuclear receptor target families .

Quote Request

Request a Quote for 4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.